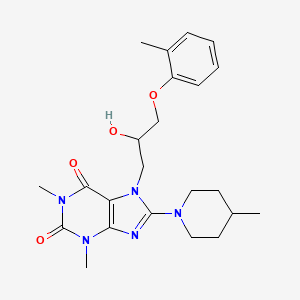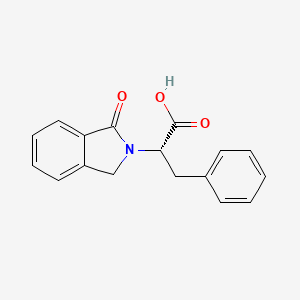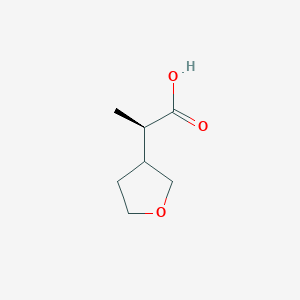![molecular formula C9H10F3NO B2651571 (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248198-67-4](/img/structure/B2651571.png)
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is a chiral compound featuring a trifluoromethyl group attached to a pyridine ring, with a hydroxyl group on the propan-1-ol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)pyridine.
Grignard Reaction: The 3-(trifluoromethyl)pyridine undergoes a Grignard reaction with an appropriate Grignard reagent to introduce the propan-1-ol moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: The products vary depending on the specific reduction pathway.
Substitution: The products include various substituted pyridine derivatives.
科学研究应用
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol: The enantiomer of the compound, with different stereochemistry.
3-(Trifluoromethyl)pyridine: The parent compound without the propan-1-ol moiety.
2-[3-(Trifluoromethyl)pyridin-2-yl]ethanol: A similar compound with an ethanol instead of a propan-1-ol chain.
Uniqueness: (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-7(9(10,11)12)3-2-4-13-8/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHKPOGQFECGT-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)
![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)

![methyl 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylate](/img/structure/B2651498.png)
![Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2651499.png)


![2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2651504.png)

![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)

![4-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2651511.png)
